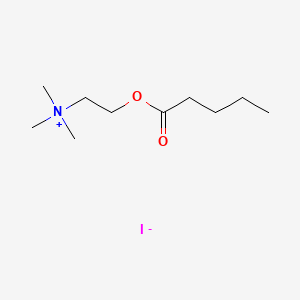

Valerylcholine iodide

Description

Valerylcholine iodide is a quaternary ammonium salt structurally analogous to acetylcholine iodide but with a valeryl (pentanoyl) group replacing the acetyl group. Acetylcholine iodide (CAS 2260-50-6) shares the same molecular formula (C₇H₁₆NO₂I) but differs in the acyl chain length, which influences lipophilicity, enzymatic stability, and biological activity .

Properties

CAS No. |

2963-75-9 |

|---|---|

Molecular Formula |

C10H22INO2 |

Molecular Weight |

315.19 g/mol |

IUPAC Name |

trimethyl(2-pentanoyloxyethyl)azanium;iodide |

InChI |

InChI=1S/C10H22NO2.HI/c1-5-6-7-10(12)13-9-8-11(2,3)4;/h5-9H2,1-4H3;1H/q+1;/p-1 |

InChI Key |

RWGZXGARZIWPQA-UHFFFAOYSA-M |

SMILES |

CCCCC(=O)OCC[N+](C)(C)C.[I-] |

Canonical SMILES |

CCCCC(=O)OCC[N+](C)(C)C.[I-] |

Other CAS No. |

2963-75-9 |

Related CAS |

16597-24-3 (Parent) |

Synonyms |

pentanoylcholine pentanoylcholine iodide |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

Acetylcholine Iodide

- Structure : Trimethylammonium ethyl acetate iodide.

- Properties : Melting point 163.5–165.5°C, water-soluble, used as a neurotransmitter analog in research .

- Key Difference : Shorter acetyl chain results in rapid hydrolysis by acetylcholinesterase, limiting its duration of action.

Dimethylsulphonium Iodide

- Structure : (CH₃)₂S⁺I⁻.

- Properties : Melting point 165°C, high antimicrobial activity against Staphylococcus aureus (e.g., 24-hour inhibition at 37°C) .

- Key Difference : Sulphonium core instead of ammonium; primarily used for antibacterial applications rather than neurological studies.

Methyl Iodide

- Structure : CH₃I.

- Properties : Volatile liquid (melting point -66.5°C), used as a methylating agent and fumigant. Global emissions dominated by marine sources (70%) and rice paddies (24%) .

- Key Difference : Simple alkyl iodide without a quaternary ammonium group; environmental and industrial applications differ significantly.

Potassium Iodide

- Structure : Ionic compound (K⁺I⁻).

- Properties : High melting point (681°C), water-soluble, used in thyroid protection and as an expectorant. Chronic use causes iodism (e.g., acne, mucosal irritation) .

- Key Difference: Inorganic salt lacking organic functional groups; mechanisms of action revolve solely on iodide ion release.

Table 1: Comparative Properties of Iodide-Containing Compounds

Mechanistic and Kinetic Insights

- Enzymatic Stability: Longer acyl chains (e.g., valeryl vs. This is observed in related compounds like valeryl chloride, which is used to synthesize enzyme inhibitors .

- Antimicrobial Activity : Dimethylsulphonium iodide’s efficacy against S. aureus suggests that quaternary ammonium iodides may share broad-spectrum antimicrobial properties, though Valerylcholine’s activity remains unverified .

- Environmental Impact : Methyl iodide’s atmospheric dominance (70% from oceans) contrasts with quaternary ammonium iodides, which are less volatile and more likely to persist in biological systems .

Q & A

Q. What are the optimal synthesis and characterization protocols for valerylcholine iodide?

this compound is synthesized via esterification of β-bromoethyl esters with choline, followed by iodide substitution. Key steps include:

- Intermediate preparation : Use β-bromoethyl esters of valeric acid as precursors (unreported prior to Glick’s work) .

- Purification : Crystallize the product as chloroplatinate salts for enhanced stability .

- Characterization : Employ nuclear magnetic resonance (NMR) for structural confirmation and elemental analysis to verify purity. For enzymatic studies, ensure purity >95% to avoid interference .

Q. How can researchers design enzymatic hydrolysis assays to study this compound’s interaction with cholinesterase?

- Methodology : Use the Warburg manometric method with horse serum as the enzyme source. Measure CO₂ evolution from bicarbonate buffer as a proxy for hydrolysis rates .

- Controls : Include substrate-free blanks and acetylthiocholine as a positive control for cholinesterase activity.

- Data normalization : Express hydrolysis rates relative to enzyme concentration (units/mg protein) and substrate molarity .

Q. What are the critical parameters for validating cholinesterase specificity toward this compound?

- Substrate specificity : Compare hydrolysis rates of this compound with esters of varying chain lengths (C2–C7). Glick et al. observed a peak hydrolysis rate for valerylcholine (C5) .

- pH optimization : Conduct assays across pH 7.0–8.5, as cholinesterase activity is pH-sensitive.

- Inhibition studies : Use eserine (a cholinesterase inhibitor) to confirm enzymatic vs. non-enzymatic hydrolysis .

Advanced Research Questions

Q. How do structural modifications of this compound affect its enzymatic hydrolysis kinetics?

- Chain-length dependence : Hydrolysis rates increase with acyl chain length up to C5 (valeryl), then decline due to steric hindrance. For example, valerylcholine is hydrolyzed ~4× faster than acetylcholine .

- Branching effects : Compare linear vs. branched esters (e.g., isovalerylcholine) to assess steric and electronic influences on enzyme-substrate binding.

- Data analysis : Fit kinetic data to the Michaelis-Menten model to derive and , accounting for substrate solubility limitations in longer-chain esters .

Q. How can researchers resolve discrepancies in reported hydrolysis rates of this compound across studies?

Q. What advanced spectroscopic techniques can elucidate this compound’s interaction with cholinesterase at the molecular level?

- Time-resolved fluorescence : Monitor conformational changes in the enzyme active site upon substrate binding.

- X-ray crystallography : Resolve 3D structures of cholinesterase-valerylcholine complexes to identify critical binding residues.

- Computational modeling : Perform molecular dynamics simulations to predict binding affinities and transition states .

Data Analysis and Interpretation

Q. How should researchers handle outliers in hydrolysis rate measurements for this compound?

- Outlier identification : Apply Grubbs’ test () to detect statistically significant deviations.

- Root-cause analysis : Investigate potential experimental errors (e.g., pipetting inaccuracies, substrate degradation).

- Reporting standards : Clearly document excluded data points and justification in supplementary materials .

Q. What statistical models are appropriate for comparing this compound’s hydrolysis kinetics across experimental conditions?

- ANOVA : For multi-group comparisons (e.g., pH levels, enzyme sources).

- Non-linear regression : Fit time-course data to exponential decay models for rate constant () estimation.

- Error propagation : Use Monte Carlo simulations to quantify uncertainty in derived parameters (e.g., ) .

Experimental Design and Reproducibility

Q. How can researchers ensure reproducibility in this compound studies?

- Protocol standardization : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for data and methods .

- Reagent validation : Certify enzyme activity batches using reference substrates (e.g., acetylthiocholine).

- Inter-lab collaboration : Participate in round-robin trials to benchmark results across institutions .

Q. What are best practices for integrating this compound research into broader studies on cholinergic signaling?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.